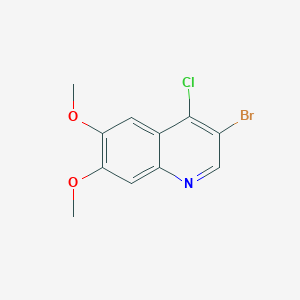

3-Bromo-4-chloro-6,7-dimethoxyquinoline

Description

Properties

Molecular Formula |

C11H9BrClNO2 |

|---|---|

Molecular Weight |

302.55 g/mol |

IUPAC Name |

3-bromo-4-chloro-6,7-dimethoxyquinoline |

InChI |

InChI=1S/C11H9BrClNO2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(12)11(6)13/h3-5H,1-2H3 |

InChI Key |

DUFHANDXMUNDCP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)Br)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Chloro-6,7-dimethoxyquinoline (CAS 35654-56-9)

- Structural Differences : Lacks bromine at position 3.

- Applications : Widely used as a precursor for antitumor agents (e.g., cabozantinib) and kinase inhibitors .

- Biological Activity : Derivatives exhibit antibacterial properties; for example, compound 2 (trifluoromethyl-substituted) showed MICs of 3.0 μg/mL against MRSA and VRE .

- Synthesis: Produced via nitration, cyclization, and chlorination of 3,4-dimethoxyacetophenone .

4-Bromo-6,7-dimethoxyquinoline (CAS 666734-51-6)

- Structural Differences : Bromine at position 4 instead of 3.

- This may enhance binding to biological targets like kinases or DNA .

- Synthesis: Likely involves bromination of 4-hydroxy-6,7-dimethoxyquinoline, analogous to chlorination methods in .

2,4-Dichloro-6,7-dimethoxyquinoline

- Structural Differences : Chlorine at positions 2 and 4.

4-Amino-6,7-dimethoxy-3-quinolinol (Metabolite of Amiquinsin Hydrochloride)

- Structural Differences: Hydroxyl group at position 3 and amino group at position 4.

- Pharmacology : Exhibits distinct metabolic and toxicological profiles compared to halogenated analogs. The hydroxyl group enhances polarity, influencing renal excretion and reducing CNS penetration .

Key Comparative Data

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

*Estimated based on halogen electronegativity differences.

Research Findings and Implications

- Antibacterial Activity : Halogen position critically impacts potency. For example, 3-chloro-4-fluoro substitution (Compound 5 in ) reduced MRSE activity but improved MRSA/VRE inhibition, suggesting that bulkier halogens at C3 may hinder binding to certain bacterial targets .

- Anticancer Applications : The 4-chloro group in cabozantinib intermediates is essential for c-Met kinase inhibition. Introducing bromine at C3 could alter binding pocket interactions, necessitating structural optimization .

- Synthetic Feasibility : Ultrasonic and solvent-free methods () may improve yields for brominated analogs by minimizing decomposition.

Preparation Methods

Gould-Jacobs Cyclization with Functionalized Anilines

The Gould-Jacobs reaction, which involves condensation of an aniline derivative with ethoxymethylenemalonate, is a classical route to quinolines. For this compound, this method requires a brominated aniline precursor.

Example Protocol :

-

Starting Material : 3-Bromo-4-methoxyaniline.

-

Condensation : React with diethyl ethoxymethylenemalonate in refluxing ethanol to form the enamine intermediate.

-

Cyclization : Heat in diphenyl ether at 250°C to yield 6,7-dimethoxy-4-hydroxy-3-bromoquinoline.

-

Chlorination : Treat with phosphorus oxychloride (POCl₃) to replace the hydroxyl group at position 4 with chlorine.

Challenges :

-

Regioselective bromination of the aniline precursor is non-trivial.

-

Side reactions during cyclization may reduce yields.

Nitration-Reduction-Cyclization Sequence

A patent by CN106008336A outlines a pathway to 4-chloro-6,7-dimethoxyquinoline, which can be brominated post-synthesis:

-

Nitration : 3,4-Dimethoxyacetophenone is nitrated at position 2 using nitric acid.

-

Condensation : React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.

-

Reductive Cyclization : Catalytic hydrogenation closes the quinoline ring, yielding 4-hydroxy-6,7-dimethoxyquinoline.

-

Chlorination : POCl₃ replaces the hydroxyl group with chlorine.

Bromination Step :

-

Direct Bromination : Treat 4-chloro-6,7-dimethoxyquinoline with bromine (Br₂) in acetic acid at 80°C. The chlorine at position 4 acts as a meta-directing group, favoring bromination at position 3.

Regioselective Bromination Strategies

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinoline ring directs electrophiles to specific positions. Key factors include:

-

Directing Effects :

-

Chlorine (position 4): Meta-directing, deactivating.

-

Methoxy groups (positions 6 and 7): Ortho/para-directing, activating.

-

Nitrogen (position 1): Strongly deactivating, meta-directing.

-

Optimal Conditions :

-

Use bromine in a mixture of sulfuric acid and acetic acid to enhance electrophilicity.

-

Reaction temperature: 50–60°C to minimize side reactions.

Outcome :

Bromination predominantly occurs at position 3 due to the combined directing effects of chlorine and methoxy groups.

Transition Metal-Catalyzed C–H Activation

Modern methods leverage palladium or copper catalysts for site-selective bromination:

Protocol :

-

Catalyst : Pd(OAc)₂ (10 mol%).

-

Ligand : 1,10-Phenanthroline.

-

Bromine Source : N-Bromosuccinimide (NBS).

-

Solvent : Dichloroethane at 80°C.

Advantages :

-

Higher regioselectivity (>90%) compared to EAS.

Alternative Routes via Halogen Exchange

Suzuki-Miyaura Coupling

Introducing bromine via cross-coupling offers an alternative to direct bromination:

-

Intermediate : 3-Iodo-4-chloro-6,7-dimethoxyquinoline.

-

Coupling Partner : Pinacol boronic ester.

-

Catalyst : Pd(PPh₃)₄.

Limitations :

-

Requires synthesis of the iodo precursor, which is less accessible.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Gould-Jacobs | 45–55 | Moderate | High | Low |

| EAS Bromination | 60–70 | High | Moderate | Moderate |

| C–H Activation | 75–85 | Very High | Low | High |

| Suzuki Coupling | 50–60 | High | Low | Very High |

Key Takeaways :

-

EAS Bromination balances yield and scalability for industrial applications.

-

C–H Activation is preferred for lab-scale synthesis requiring high purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-4-chloro-6,7-dimethoxyquinoline, and what are the critical reaction conditions to consider?

- Answer: The synthesis typically involves halogenation and methoxylation of quinoline precursors. A common approach starts with 4-chloro-6,7-dimethoxyquinoline (purchased from suppliers like Matrix Scientific), followed by bromination using reagents such as phosphorus tribromide or bromine in controlled conditions . Key steps include maintaining anhydrous environments and optimizing reaction temperatures (e.g., 50–80°C) to avoid over-halogenation. Solvent choice (e.g., dichloromethane or DMF) significantly impacts yield and purity .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Answer: High-performance liquid chromatography (HPLC) with a trifluoroacetic acid (TFA)-acetonitrile gradient is standard for purity assessment (>95% threshold) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What known biological activities have been reported for halogenated quinoline derivatives structurally similar to this compound?

- Answer: Analogous compounds exhibit antimicrobial, anticancer, and enzyme inhibitory properties. For example, trifluoromethyl-substituted quinolines show activity against kinase targets . The bromo and chloro substituents in this compound may enhance electrophilic interactions with biological macromolecules, though specific assays are required to confirm activity .

Q. How should this compound be stored to maintain stability?

- Answer: Store in a dark, dry environment at room temperature, sealed under inert gas (e.g., argon). Degradation products may include dehalogenated quinolines or oxidized methoxy groups, detectable via HPLC monitoring .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when dealing with competing substitution reactions during halogenation steps?

- Answer: Employ sequential halogenation: Introduce bromine before chlorine to leverage steric and electronic directing effects. Use protecting groups (e.g., methoxy via silylation) to block undesired sites. Kinetic studies (e.g., in situ IR monitoring) can identify optimal reaction windows to halt before side reactions dominate .

Q. What strategies can resolve discrepancies in NMR data when interpreting the substitution pattern of halogenated quinoline derivatives?

- Answer: Combine 2D NMR techniques (COSY, NOESY) to assign coupling constants and spatial proximities. Computational modeling (DFT) predicts chemical shifts for comparison with experimental data. For ambiguous cases, synthesize des-halogenated analogs as controls .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound in anticancer drug development?

- Answer: Synthesize analogs with variations in halogen positioning (e.g., 3-chloro-4-bromo) or methoxy group removal. Screen against cancer cell lines (e.g., MTT assays) and correlate activity with substituent electronic parameters (Hammett constants). Molecular docking studies predict binding affinities to kinase domains .

Q. What challenges arise in the regioselective functionalization of this compound for targeted molecular modifications?

- Answer: The electron-withdrawing halogens deactivate the quinoline core, requiring strong catalysts (e.g., Pd/Xantphos) for cross-coupling reactions. Competing C-Br vs. C-Cl reactivity necessitates ligand screening (e.g., bulky phosphines) to favor selective Suzuki-Miyaura couplings .

Q. What computational methods are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.